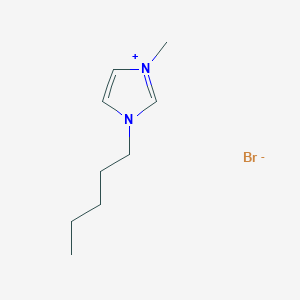
2,3-Diphenyl-5-ethyltetrazolium chloride
説明
2,3-Diphenyl-5-ethyltetrazolium chloride is a chemical compound with the molecular formula C15H15ClN4 . It is a solid substance at 20 degrees Celsius and is sensitive to light .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.76 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 286.0985242 g/mol . It has a topological polar surface area of 34.6 Ų and a complexity of 245 . It appears as a white to light yellow to light orange powder or crystal . It has a melting point of 243 °C and is soluble in ethanol .科学的研究の応用
Cytochemical Applications
2,3-Diphenyl-5-ethyltetrazolium chloride and its variants have been used extensively in cytochemistry. A study by Nachlas et al. (1957) introduced a p-nitrophenyl substituted ditetrazole, which allowed for the visualization of enzymic activity in tissue sections, demonstrating its utility in histochemical purposes. It was effective in the cytochemical localization of enzyme distribution in major tissues of rats and dogs (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).
Pathological Research
Bederson et al. (1986) evaluated 2,3,5-triphenyltetrazolium chloride (a variant of the compound ) as a histopathologic stain for identifying infarcted rat brain tissue. They found it to be a reliable method for detecting and quantifying cerebral infarction in rats (Bederson, Pitts, Germano, Nishimura, Davis, & Bartkowski, 1986).
Microbiological Studies
In microbiology, Gabrielson et al. (2002) explored the use of 2,3,5-triphenyltetrazolium chloride and other redox indicators for quantifying microbial growth. Their study concluded that bacterial growth inhibition can be measured reproducibly using these indicators, highlighting the compound's application in microbiological research (Gabrielson, Hart, Jarelöv, Kühn, McKenzie, & Möllby, 2002).
Chemical Analysis Applications
Singh et al. (1985) utilized a tetrazolium chloride variant in spectrophotometric determination of cobalt(II), showcasing its utility in chemical analysis. The ion-pair formed with tetrathiocyanatocobaltate(II) was used for sensitive cobalt measurements (Singh, Kumar, & Katyal, 1985).
Plant Physiology
Pratt & Dufrénoy (1948) proposed the use of triphenyltetrazolium chloride in studies of cellular physiology, especially for locating intracellular sites of dehydrogenase activity in plants like sugar cane. This research underlines the compound's significance in plant physiological studies (Pratt & Dufrénoy, 1948).
Safety and Hazards
2,3-Diphenyl-5-ethyltetrazolium chloride should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice or attention if you feel unwell .
特性
IUPAC Name |
5-ethyl-2,3-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRRKFNUOOGIW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)
![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)





![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
